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molecular formula C15H18FNO3 B8556269 1-(4-Fluorophenyl)-5-(morpholin-4-yl)pentane-1,5-dione CAS No. 924909-70-6

1-(4-Fluorophenyl)-5-(morpholin-4-yl)pentane-1,5-dione

Cat. No. B8556269
M. Wt: 279.31 g/mol
InChI Key: RUDLRIKXTHXKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388440B2

Procedure details

10 gms of 5-(4-Fluoro-phenyl)-5-oxo-pentanoic acid and 5.6 gms of triethyl amine was added to 25 ml of toluene. 5.1 gms of Pivollyl chloride was added and stirred the reaction mass at room temperature for about 2 hours. 4 ml of Morpholine in 25 ml of toluene was added to the reaction mass at 0° C. Stirred the reaction mass for about 30 minutes at 0-5° C. and 20 ml of water was added. To the reaction mass 30 ml of brine solution was added and organic layer was separated. Dried the separated organic layer over sodium sulfate. Distill off the solvent completely under reduced pressure at 50-55° C. The resulted oily mass was dissolved in 12 ml of toluene and 60 ml of hexane. Cooled the reaction mass and 12 ml of toluene was added. Stirred the reaction mass for about 1-2 hours at 0-5° C., filtered, washed with 5 ml of hexane and dried at 40-45° C. to get 10 gms of 1-(4-Fluoro-phenyl)-5-morpholin-4-yl-pentane-1,5-dione.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[CH2:9][CH2:10][CH2:11][C:12]([OH:14])=O)=[CH:4][CH:3]=1.C(N(CC)CC)C.[Cl-].[NH:24]1[CH2:29][CH2:28][O:27][CH2:26][CH2:25]1>C1(C)C=CC=CC=1.[Cl-].[Na+].O.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:15])[CH2:9][CH2:10][CH2:11][C:12]([N:24]2[CH2:29][CH2:28][O:27][CH2:26][CH2:25]2)=[O:14])=[CH:6][CH:7]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CCCC(=O)O)=O
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
brine
Quantity
30 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred the reaction mass at room temperature for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirred the reaction mass for about 30 minutes at 0-5° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried the separated organic layer over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Distill off the solvent completely under reduced pressure at 50-55° C
DISSOLUTION
Type
DISSOLUTION
Details
The resulted oily mass was dissolved in 12 ml of toluene
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the reaction mass and 12 ml of toluene
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
Stirred the reaction mass for about 1-2 hours at 0-5° C.
Duration
1.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 5 ml of hexane
CUSTOM
Type
CUSTOM
Details
dried at 40-45° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CCCC(=O)N1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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